N-(4-Methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide
N-(4-Methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide
Brand Name:
Vulcanchem
CAS No.:
431912-08-2
VCID:
VC0485791
InChI:
InChI=1S/C21H25N3S/c1-18-9-11-20(12-10-18)22-21(25)24-16-14-23(15-17-24)13-5-8-19-6-3-2-4-7-19/h2-12H,13-17H2,1H3,(H,22,25)/b8-5+
SMILES:
CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)CC=CC3=CC=CC=C3
Molecular Formula:
C21H25N3S
Molecular Weight:
351.5g/mol
N-(4-Methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide
CAS No.: 431912-08-2
Main Products
VCID: VC0485791
Molecular Formula: C21H25N3S
Molecular Weight: 351.5g/mol
CAS No. | 431912-08-2 |
---|---|
Product Name | N-(4-Methylphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide |
Molecular Formula | C21H25N3S |
Molecular Weight | 351.5g/mol |
IUPAC Name | N-(4-methylphenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide |
Standard InChI | InChI=1S/C21H25N3S/c1-18-9-11-20(12-10-18)22-21(25)24-16-14-23(15-17-24)13-5-8-19-6-3-2-4-7-19/h2-12H,13-17H2,1H3,(H,22,25)/b8-5+ |
Standard InChIKey | FPEIHTIGYRZCMY-VMPITWQZSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
SMILES | CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Canonical SMILES | CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)CC=CC3=CC=CC=C3 |
PubChem Compound | 991074 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume